

Application Note: Electrophilic Nitration of p-Tolunitrile

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Compound of Interest

Compound Name: 4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437

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This document provides a comprehensive experimental protocol for the nitration of p-tolunitrile to synthesize 4-cyano-3-nitrotoluene. This reaction is a cornerstone of electrophilic aromatic substitution and is relevant for professionals in organic synthesis and drug development.

Introduction

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction.^[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction typically employs a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.^[2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).^{[1][3]}

The substrate, p-tolunitrile (4-methylbenzonitrile), has two substituents on the benzene ring: a methyl group (-CH₃) and a cyano group (-CN). The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. The directing effects of these groups are synergistic, guiding the incoming electrophile (the nitro group) to the position ortho to the methyl group and meta to the cyano group. This regioselectivity leads to the formation of 4-cyano-3-nitrotoluene as the major product.

Experimental Protocol

Objective: To synthesize 4-cyano-3-nitrotoluene via the electrophilic aromatic substitution of p-tolunitrile.

Reaction Scheme:

p-Tolunitrile reacts with a mixture of nitric acid and sulfuric acid to yield 4-cyano-3-nitrotoluene.

Materials and Reagents:

Reagent/Material	Quantity/Specification
p-Tolunitrile	1.17 g (10 mmol)
Concentrated Sulfuric Acid (H ₂ SO ₄)	5 mL
Concentrated Nitric Acid (HNO ₃)	3 mL
Ice	~200 g
Deionized Water	50 mL
Diethyl Ether	30 mL
10% Sodium Bicarbonate (NaHCO ₃) soln.	20 mL
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	~5 g
Ethanol or Methanol (for recrystallization)	As needed

Equipment:

- 50 mL Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel (100 mL)
- Beakers
- Büchner funnel and filter flask

- Rotary evaporator (optional)
- Melting point apparatus

Procedure:

- Preparation of the Nitrating Mixture:
 - In a 50 mL flask, carefully add 5 mL of concentrated sulfuric acid.
 - Cool the flask in an ice bath, ensuring the temperature drops to below 10°C.
 - Slowly, and with constant stirring, add 3 mL of concentrated nitric acid to the cold sulfuric acid.^[1] Keep the mixture in the ice bath.
- Reaction:
 - In a separate beaker, dissolve 1.17 g of p-tolunitrile in a minimal amount of the prepared cold nitrating mixture.
 - Slowly add the dissolved p-tolunitrile dropwise to the remaining bulk of the cold, stirred nitrating mixture over 15-20 minutes.
 - Maintain the reaction temperature between 0°C and 10°C throughout the addition using the ice bath.^[4]
 - After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the ice bath and let it stir at room temperature for another 30 minutes.^[1]
- Work-up and Isolation:
 - Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.^[5]
 - Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

- Wash the solid with two portions of cold deionized water (25 mL each).
- Purification:
 - Transfer the crude solid to a separatory funnel. If the product is oily, extract the aqueous mixture with diethyl ether (2 x 15 mL).^[1]
 - Combine the organic layers and wash with 20 mL of 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with 20 mL of water.^[1]
 - Dry the organic layer over anhydrous sodium sulfate.^[1]
 - Decant or filter the dried solution and remove the solvent (diethyl ether) using a rotary evaporator.
 - Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified 4-cyano-3-nitrotoluene.^[6]
- Characterization:
 - Dry the purified crystals and record the final mass.
 - Determine the melting point of the product.
 - Obtain spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR) to confirm the structure and purity of the final product.

Data Presentation

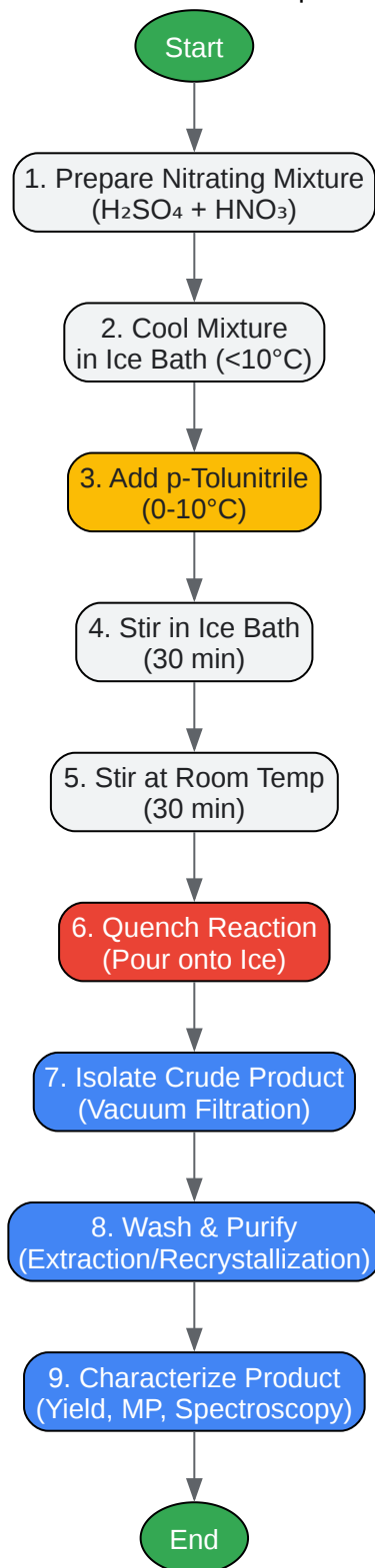
The following table summarizes the expected quantitative data for the nitration of p-tolunitrile. Yields for nitration reactions can vary based on reaction conditions.^[6]

Parameter	Value
Starting Material (p-Tolunitrile)	1.17 g
Theoretical Moles of Product	10 mmol
Molecular Weight of Product	162.14 g/mol
Theoretical Yield	1.62 g
Actual Yield	Record experimental value
Percent Yield	$(\text{Actual Yield} / \text{Theoretical Yield}) \times 100\%$
Appearance	Pale yellow solid
Melting Point	103-104°C[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Workflow for the Nitration of p-Tolunitrile



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Caption: Experimental workflow for the synthesis of 4-cyano-3-nitrotoluene.

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